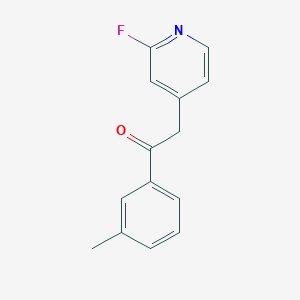
2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone
Cat. No. B8688110
Key on ui cas rn:
303162-49-4
M. Wt: 229.25 g/mol
InChI Key: RWKAGCIIOFTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07495018B2
Procedure details


Under an argon atmosphere, a solution of diisopropylamine (44 mL, 0.31 mol) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C., and to this was added dropwise a 1.6 M n-butyllithium hexane solution (190 mL, 0.31 mol) with stirring. After completion of the addition, the solution was stirred for 10 minutes, subsequently, a solution of 2-fluoro-4-methylpyridine (34.5 g, 0.31 mol) in anhydrous tetrahydrofuran (30 mL) was added. The reaction mixture was stirred for 30 minutes at −10° C. The reaction solution was cooled to −78° C., and a solution of N-(3-methylbenzoyl)propyleneimine (52 g, 0.30 mol) in anhydrous tetrahydrofuran (30 mL) was added dropwise. After completion of the addition, the mixture was stirred for 2 hours at room temperature. To the reaction mixture was added water (100 mL), and extracted with ethyl acetate. The extracted solution was washed with water, dried, then, the solvent was distilled off. The residue was recrystallized from isopropyl ether to obtain a title compound (35 g, yield 52%).


Name
n-butyllithium hexane
Quantity
190 mL
Type
reactant
Reaction Step Two



[Compound]
Name
N-(3-methylbenzoyl)propyleneimine
Quantity
52 g
Type
reactant
Reaction Step Four



Name
Yield
52%
Identifiers


|
REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.CC[CH2:10][CH2:11][CH2:12][CH3:13].[CH2:14]([Li])CCC.[F:19][C:20]1[CH:25]=[C:24]([CH3:26])[CH:23]=[CH:22][N:21]=1.[OH2:27]>O1CCCC1>[F:19][C:20]1[CH:25]=[C:24]([CH2:26][C:10]([C:11]2[CH:12]=[CH:13][CH:7]=[C:5]([CH3:6])[CH:14]=2)=[O:27])[CH:23]=[CH:22][N:21]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
n-butyllithium hexane
|
|
Quantity
|
190 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
34.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
[Compound]
|
Name
|
N-(3-methylbenzoyl)propyleneimine
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 30 minutes at −10° C
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracted solution was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from isopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC=CC(=C1)CC(=O)C1=CC(=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: PERCENTYIELD | 52% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
